(4-Iodobutyl)perfluorocyclohexane
Overview
Description
(4-Iodobutyl)perfluorocyclohexane is a chemical compound with the molecular formula C10H8F11I It is characterized by the presence of a perfluorocyclohexane ring attached to a 4-iodobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobutyl)perfluorocyclohexane typically involves the iodination of a butyl group followed by its attachment to a perfluorocyclohexane ring. One common method involves the reaction of perfluorocyclohexane with 4-iodobutyl bromide in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Iodobutyl)perfluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobutyl group can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding butylperfluorocyclohexane derivative.
Oxidation Reactions: Oxidation of the 4-iodobutyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of perfluorocyclohexane.
Reduction Reactions: The major product is butylperfluorocyclohexane.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the 4-iodobutyl group.
Scientific Research Applications
(4-Iodobutyl)perfluorocyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Iodobutyl)perfluorocyclohexane involves its interaction with various molecular targets. The perfluorocyclohexane ring imparts unique chemical properties, such as high stability and lipophilicity, which influence its behavior in chemical and biological systems . The 4-iodobutyl group can undergo substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Perfluorocyclohexane: A similar compound with a perfluorocyclohexane ring but without the 4-iodobutyl group.
Perfluorohexane: A linear fluorinated compound with similar chemical properties but different structural features.
Uniqueness
(4-Iodobutyl)perfluorocyclohexane is unique due to the presence of both a perfluorocyclohexane ring and a 4-iodobutyl group.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(4-iodobutyl)cyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F11I/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPYZKAISYTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F11I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.